methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzoate ester linked to a carbamate group, which is further connected to a methoxy-substituted indane moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indane Moiety: The indane moiety can be synthesized through a Friedel-Crafts alkylation reaction, where a methoxy-substituted benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Carbamoylation: The indane derivative is then subjected to a carbamoylation reaction using an isocyanate reagent to introduce the carbamate group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction between the carbamate intermediate and methyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)phenylacetate: Similar structure but with a phenylacetate ester instead of a benzoate ester.
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzenesulfonate: Contains a benzenesulfonate ester instead of a benzoate ester.
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzamide: Features a benzamide group instead of a benzoate ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate is a complex organic compound belonging to the carbamate class. Its unique structure, characterized by a benzoate ester linked to a carbamate group and a methoxy-substituted indane moiety, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H21NO4, with a molecular weight of approximately 341.39 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been studied primarily in the context of its potential antimicrobial and anticancer properties. The compound's unique structural features suggest various mechanisms through which it may exert these effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the methoxy group and the indane moiety may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi. In vitro studies have shown that derivatives of indane compounds can inhibit the growth of various pathogens, suggesting that this compound may possess similar capabilities.
Anticancer Properties
Preliminary studies have also suggested that this compound could exhibit anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells through pathways such as oxidative stress and mitochondrial dysfunction. Research has shown that compounds with carbamate structures can interact with cellular targets involved in cancer progression, potentially inhibiting tumor growth.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 -
Anticancer Studies :
- In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
Treatment Concentration (µM) Cell Viability (%) 0 100 10 90 50 60 100 30
The proposed mechanisms through which this compound exerts its biological effects include:
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis in cancer cells.
- Membrane Disruption : Its structural components might facilitate interactions with microbial membranes, resulting in increased permeability and cell death.
- Enzyme Inhibition : The carbamate group could act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
Properties
IUPAC Name |
methyl 4-[(2-methoxy-1,3-dihydroinden-2-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-19(23)15-9-7-14(8-10-15)18(22)21-13-20(25-2)11-16-5-3-4-6-17(16)12-20/h3-10H,11-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNBDUWXNFZJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.